molecular formula C12H7Cl3O B1594310 4-Hydroxy-2,2',5'-trichlorobiphenyl CAS No. 53905-33-2

4-Hydroxy-2,2',5'-trichlorobiphenyl

Cat. No. B1594310
CAS RN: 53905-33-2
M. Wt: 273.5 g/mol
InChI Key: BOMKFRARJMTKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,2’,5’-trichlorobiphenyl is a chemical compound with the CAS number 53905-33-2 . It is a type of polychlorinated biphenyl (PCB) congener .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2,2’,5’-trichlorobiphenyl is C12H7Cl3O . This compound consists of a biphenyl structure with three chlorine atoms and one hydroxy group attached.


Physical And Chemical Properties Analysis

The boiling point of 4-Hydroxy-2,2’,5’-trichlorobiphenyl is predicted to be 355.8±37.0 °C, and its density is predicted to be 1.447±0.06 g/cm3 . The pKa value is predicted to be 8.32±0.35 .

Scientific Research Applications

Metabolic Pathways and Transformation Products

  • Research on chlorinated thiophenes and hydroxythiophenes, which are structurally similar to 4-Hydroxy-2,2',5'-trichlorobiphenyl, has revealed insights into their preparation, reactions, and tautomeric properties. These compounds are notable for their existence in different tautomeric forms and have been synthesized for various studies (Skramstad et al., 2000).
  • Comparative studies on chlorinated biphenyls have shown the formation of hydroxy and sulfur-containing metabolites in rats, highlighting the metabolic transformation of these compounds. The study of these metabolites contributes to understanding the biological fate and potential toxicological impact of these compounds (Haraguchi et al., 1997).

Thyroid Hormone and Estrogenic Activity

  • Hydroxylated PCBs, including derivatives similar to 4-Hydroxy-2,2',5'-trichlorobiphenyl, have been studied for their thyroid hormone-disrupting activity. These compounds were found to inhibit the binding of triiodothyronine to the thyroid hormone receptor and exhibited thyroid hormonal and estrogenic activities in cell culture, which is significant for understanding the endocrine-disrupting potential of such compounds (Kitamura et al., 2005).

Environmental Persistence and Plant Metabolism

  • A study on the metabolism of chlorobiphenyls in marsh plants demonstrated the environmental persistence of compounds like 4-Hydroxy-2,2',5'-trichlorobiphenyl and their transformation into monohydroxy derivatives. This research contributes to understanding the environmental fate and bioaccumulation potential of such compounds in aquatic ecosystems (Moza et al., 1976).

Chemical Degradation and Reactivity

  • Studies on the degradation of chlorobiphenyls have provided insights into the reactivities of these compounds, including hydroxy derivatives. Understanding the chemical reactivity and degradation pathways of compounds like 4-Hydroxy-2,2',5'-trichlorobiphenyl is essential for assessing their environmental impact and developing remediation strategies (Gorbunova et al., 2019).

properties

IUPAC Name

3-chloro-4-(2,5-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMKFRARJMTKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202179
Record name (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,2',5'-trichlorobiphenyl

CAS RN

53905-33-2
Record name 2,2′,5′-Trichloro-4-biphenylol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53905-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 2,2',5'-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,2',5'-trichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2,2',5'-trichlorobiphenyl
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-2,2',5'-trichlorobiphenyl
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-2,2',5'-trichlorobiphenyl
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-2,2',5'-trichlorobiphenyl
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-2,2',5'-trichlorobiphenyl

Citations

For This Compound
23
Citations
MF Khan, MM Alam, G Verma, W Akhtar… - Toxicology …, 2017 - Taylor & Francis
Dioxins and dioxin-like compounds (DLCs) are the ones with poor water solubility and low volatility, resistant to physical, chemical and biological processes, persistent in the …
Number of citations: 7 www.tandfonline.com
JW Nichols, PN Fitzsimmons, FW Whiteman… - Drug metabolism and …, 2001 - ASPET
The disposition of [UL- 14 C]2,2′,5,5′-tetrachlorobiphenyl (TCB) in rainbow trout (Oncorhynchus mykiss) was studied in acute dietary exposures using TCB-contaminated fathead …
Number of citations: 39 dmd.aspetjournals.org
G Verma, MF Khan, M Shaquiquzzaman… - Journal of Molecular …, 2017 - Wiley Online Library
Dioxins and dioxin‐like compounds (DLCs) are known to cause endocrine disruption in humans and animals. Being lipophilic xenobiotic chemicals, they can be easily absorbed into …
Number of citations: 9 onlinelibrary.wiley.com
K Šrédlová, K Šírová, T Stella, T Cajthaml - 2021 - cevooh.cz
Metabolites of polychlorinated biphenyls (PCBs)—hydroxylated PCBs (OH-PCBs), chlorobenzyl alcohols (CB-OHs), and chlorobenzaldehydes (CB-CHOs)—were incubated in vitro with …
Number of citations: 2 cevooh.cz
K Šrédlová, K Šírová, T Stella, T Cajthaml - Toxics, 2021 - mdpi.com
Metabolites of polychlorinated biphenyls (PCBs)—hydroxylated PCBs (OH-PCBs), chlorobenzyl alcohols (CB-OHs), and chlorobenzaldehydes (CB-CHOs)—were incubated in vitro with …
Number of citations: 9 www.mdpi.com
D Dennie, I Gladu, F Lépine, R Villemur… - Applied and …, 1998 - Am Soc Microbiol
Desulfitobacterium frappieri PCP-1 was induced forortho- and para-dechlorinating activities by different chlorophenols. Dehalogenation rates ranging from 25 to 1,158 nmol/min/mg of …
Number of citations: 73 journals.asm.org
S Ganneru, BS Seetha, MKR Mudiam - Journal of Chromatography A, 2023 - Elsevier
An analytical method was developed for the quantitative determination of 21 polychlorinated biphenyls (PCBs) metabolites (17 were -OH, 1 -MeO, and 3 were MeSO 2 ) in foods of …
Number of citations: 3 www.sciencedirect.com
B Rosenberg - Hormonal Carcinogenesis II: Proceedings of the …, 2012 - books.google.com
The molecular mechanisms of hormonal carcinogenesis are not yet fully understood. For carcinogenic estrogens, it is likely that multiple mechanisms act together, namely, stimulation of …
Number of citations: 0 books.google.com
R Villemur, M Lanthier, R Beaudet… - FEMS microbiology …, 2006 - academic.oup.com
Desulfitobacterium spp. are strictly anaerobic bacteria that were first isolated from environments contaminated by halogenated organic compounds. They are very versatile …
Number of citations: 249 academic.oup.com
M Metzler, E Pfeiffer, M Schuler… - … II: Proceedings of the …, 1996 - Springer
The molecular mechanisms of hormonal carcinogenesis are not yet fully understood. For carcinogenic estrogens, it is likely that multiple mechanisms act together, namely, stimulation of …
Number of citations: 14 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.